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Compound of Interest

Compound Name: CCT367766 formic

Cat. No.: B10854448

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of CCT367766, a potent
and selective pirin degrader, in the human ovarian adenocarcinoma cell line, SK-OV-3. This
document outlines the essential protocols for cell culture, drug treatment, and subsequent
analysis of pirin degradation, along with illustrative data to guide experimental design.

Introduction

CCT367766 is a third-generation heterobifunctional molecule, also known as a Proteolysis
Targeting Chimera (PROTAC).[1] It is designed to specifically induce the intracellular
degradation of the pirin protein.[1][2] Pirin is a member of the cupin superfamily and is
implicated as a regulator of transcription.[3] CCT367766 functions by forming a ternary
complex with pirin and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity leads to
the ubiquitination of pirin, marking it for subsequent degradation by the proteasome.[2][3] This
targeted degradation allows for the study of pirin's function in cellular processes and its
potential as a therapeutic target in cancers such as ovarian adenocarcinoma. The SK-OV-3 cell
line is a well-established model for ovarian cancer research and has been shown to have good
basal expression of both pirin and CRBN, making it a suitable system for studying the effects of
CCT367766.[4][5]

It is important to note that while "formic treatment" was specified, formic acid is utilized during
the chemical synthesis and purification of CCT367766, not for the direct treatment of cells.[4][5]
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Cellular treatments are performed using CCT367766 dissolved in a solvent such as DMSO.[1]

[3]

Data Presentation

The following tables summarize illustrative quantitative data on the efficacy of CCT367766 in
SK-OV-3 cells based on typical experimental outcomes.

Table 1. Dose-Dependent Pirin Degradation by CCT367766 in SK-OV-3 Cells[3]

CCT367766 Concentration Pirin Protein Level (%) L
Standard Deviation

(nM) (Relative to Vehicle)

0 (Vehicle) 100 +5.0
1 85 +45
5 50 +6.2
10 25 +3.8
50 10 +25
100 <5 +1.5
1000 <5 +1.0

Note: Data is illustrative and
based on a 24-hour treatment
period. Pirin levels are typically
quantified by Western blot

analysis.

Table 2: Time Course of Pirin Degradation by CCT367766 in SK-OV-3 Cells[3]
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) Pirin Protein Level (%) oo
Time (hours) . . Standard Deviation
(Relative to Time 0)

0 100 +4.8
2 70 +55
4 45 +4.1
8 20 +3.3
16 <10 +2.1
24 <5 +1.8

Note: Data is illustrative and
based on treatment with a
fixed concentration (e.g., 50
nM) of CCT367766.

Experimental Protocols

The following are generalized protocols that should be optimized for specific experimental
conditions.

Protocol 1: SK-OV-3 Cell Culture

e Cell Line: SK-OV-3 (human ovarian adenocarcinoma)[2]

¢ Culture Medium: McCoy's 5a Medium Modified supplemented with 10% Fetal Bovine Serum
(FBS) and 1% Penicillin-Streptomycin.[3]

¢ Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]
e Subculturing:
o When cells reach 70-80% confluency, aspirate the culture medium.

o Rinse the cell layer with sterile Dulbecco's Phosphate-Buffered Saline (D-PBS).
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o Add 0.25% (w/v) Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells
detach.

o Neutralize the trypsin with complete culture medium and transfer the cell suspension to a
centrifuge tube.

o Centrifuge at approximately 200 x g for 5 minutes.

o Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new
culture flasks at a density of 2-4 x 10"4 cells/cm?.[3]

Protocol 2: CCT367766 Stock Solution Preparation

» Objective: To prepare a high-concentration stock solution for cell-based assays.
e Materials: CCT367766 powder, Dimethyl sulfoxide (DMSO, cell culture grade).[1][3]
e Procedure:

o Allow the CCT367766 vial to equilibrate to room temperature.

[e]

Prepare a 10 mM stock solution of CCT367766 in DMSO.[2]

o

Vortex briefly to ensure the compound is fully dissolved.

[¢]

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

o

Store aliquots at -20°C or -80°C, protected from light.[1][3]

Protocol 3: Pirin Degradation Assay in SK-OV-3 Cells

o Objective: To assess the dose- and time-dependent degradation of pirin in SK-OV-3 cells
upon treatment with CCT367766.

e Procedure:

o Seed SK-OV-3 cells into 6-well plates at a density that will allow them to reach 60-70%
confluency on the day of treatment.[3]
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o Allow cells to adhere and grow overnight.

o Prepare serial dilutions of CCT367766 in complete culture medium from the 10 mM stock
solution. A typical final concentration range is 1 nM to 1500 nM.[3][5]

o Include a vehicle control (DMSO) at a final concentration equivalent to that in the highest
CCT367766 treatment group (e.g., 0.1%).[3]

o For time-course experiments, treat cells with a fixed concentration of CCT367766 (e.g., 50
nM) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[3][5]

o For dose-response experiments, treat cells with varying concentrations of CCT367766 for
a fixed duration (e.g., 24 hours).[3][5]

o Following incubation, proceed to cell lysis for protein analysis.

Protocol 4: Western Blotting for Pirin Degradation

e Cell Lysis:

[¢]

After treatment, wash the cells with ice-cold PBS.

[¢]

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

[e]

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30
minutes.

[e]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

o

Collect the supernatant containing the protein extract.[3]
e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

[2](3]

e SDS-PAGE and Immunoblotting:
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o Normalize protein amounts for each sample, add Laemmli sample buffer, and boil at 95-
100°C for 5 minutes.

o Load equal amounts of protein (e.g., 20-40 ug) into the wells of an SDS-PAGE gel.
o Separate proteins by size via gel electrophoresis.
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.

o Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1%
Tween-20 (TBST) for 1 hour at room temperature.[2]

o Incubate the membrane with a primary antibody specific for pirin overnight at 4°C.

o Incubate with a loading control antibody (e.g., B-actin, GAPDH) to ensure equal protein
loading.[2][3]

o Wash the membrane three times with TBST.

o Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room
temperature.[2]

(¢]

Wash the membrane again three times with TBST.

» Detection and Analysis:
o Add a chemiluminescent substrate to the membrane.
o Detect the signal using an imaging system.[3]
o Quantify the band intensities and normalize the pirin signal to the loading control signal.[6]

Visualizations
Signaling Pathway
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Caption: Mechanism of CCT367766-induced pirin degradation in SK-OV-3 cells.

Experimental Workflow
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Caption: Workflow for analyzing CCT367766-induced pirin degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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